3-Amino-2-fluoro-6-methylpyridine
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Overview
Description
3-Amino-2-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with an amino group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-6-methylpyridine typically involves the fluorination of 2-amino-3-methylpyridine. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is diazotized and then treated with a fluorinating agent such as tetrafluoroboric acid to introduce the fluorine atom at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-2-fluoro-6-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules for studying biological processes.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoro-6-methylpyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-3-methylpyridine:
3-Amino-2-chloro-6-methylpyridine: Substitutes chlorine for fluorine, which can lead to different biological and chemical behaviors.
Uniqueness: 3-Amino-2-fluoro-6-methylpyridine is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
2-fluoro-6-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJMEDHISAJXDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590297 |
Source
|
Record name | 2-Fluoro-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-34-8 |
Source
|
Record name | 2-Fluoro-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 374633-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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